molecular formula C12H9BrFNO2S B2601424 3-bromo-N-(4-fluorophenyl)benzenesulfonamide CAS No. 848910-37-2

3-bromo-N-(4-fluorophenyl)benzenesulfonamide

Cat. No. B2601424
CAS RN: 848910-37-2
M. Wt: 330.17
InChI Key: VZUURQNCYKDYCU-UHFFFAOYSA-N
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Description

3-bromo-N-(4-fluorophenyl)benzenesulfonamide is a type of sulfonamide compound . Sulfonamides have been used as antibacterial drugs for decades and have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .


Synthesis Analysis

This compound is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Chemical Reactions Analysis

The molecular electrostatic potential and the frontier molecular orbital of the molecule are calculated and analyzed using DFT . This provides some references for the analysis of the physical and chemical properties of the molecule .


Physical And Chemical Properties Analysis

The compound has a certain nucleophilic reactivity and a high chemical stability . Vibrational frequencies are analyzed, revealing some physicochemical properties of the title compound .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, sulfonamides in general are known to inhibit bacterial synthesis of folic acid, an essential nutrient .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the wide range of applications of sulfonamides, there could be potential for this compound in various fields of medicine .

properties

IUPAC Name

3-bromo-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2S/c13-9-2-1-3-12(8-9)18(16,17)15-11-6-4-10(14)5-7-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUURQNCYKDYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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